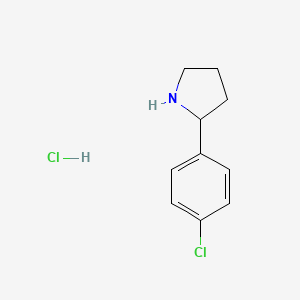

2-(4-Chlorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEQCCJUWYROBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677618 | |

| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203683-40-2 | |

| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)pyrrolidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(4-Chlorophenyl)pyrrolidine hydrochloride. The information is curated to support research and development activities, with a focus on structured data, conceptual experimental workflows, and potential biological relevance.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for experimental design, formulation, and computational modeling.

| Property | Data | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 119431-36-8 (for the hydrochloride salt) | |

| Molecular Formula | C₁₀H₁₃Cl₂N | [2][3][4][5] |

| Molecular Weight | 218.12 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 183-187 °C | |

| Solubility | Soluble in water and methanol. |

Note: Physical properties such as melting point and appearance are often provided by commercial suppliers and can vary based on the purity and isomeric composition of the sample.

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are essential for any chemical entity in a research pipeline. While specific spectra for this compound are not publicly available, the expected analytical data would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring, as well as distinct signals for the diastereotopic protons of the pyrrolidine ring.

-

¹³C-NMR would display peaks corresponding to the carbon atoms of both the aromatic and pyrrolidine moieties. The typical chemical shifts for a pyrrolidine ring are around 25-30 ppm and 45-55 ppm[6][7].

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₂ClN) at m/z ≈ 181.07, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (as the hydrochloride salt), C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Cl stretching band.

Experimental Protocols and Workflows

Detailed, peer-reviewed synthetic protocols for this compound are not readily found in public literature. However, a logical synthetic approach can be conceptualized based on established organic chemistry principles.

A common strategy for the synthesis of 2-arylpyrrolidines involves the cyclization of a suitable precursor followed by reduction. The final step is the formation of the hydrochloride salt.

Caption: A conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds, including alkaloids and synthetic drugs[8]. The presence of the 4-chlorophenyl group is also common in compounds targeting the central nervous system.

While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs. This compound may also find applications in the development of agents for neurological disorders[9]. The 4-chlorophenyl group, in particular, has been noted in pyrrolidine derivatives with antibacterial activity[10].

The diagram below illustrates the hypothetical role of 2-(4-Chlorophenyl)pyrrolidine as an inhibitor of neurotransmitter reuptake at a synapse.

Caption: Hypothetical inhibition of monoamine transporters by 2-(4-Chlorophenyl)pyrrolidine.

References

- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-(4-CHLOROPHENYL)PYRROLIDINE HCL | 1228560-89-1 [chemicalbook.com]

- 3. This compound [m.chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. (S)-2-(4-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE CAS#: [chemicalbook.com]

- 6. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 8. iris.unipa.it [iris.unipa.it]

- 9. This compound [myskinrecipes.com]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride

CAS Number: 1228560-90-4

This technical guide provides a comprehensive overview of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, a chiral pyrrolidine derivative of interest to researchers and professionals in drug discovery and development. This document details its physicochemical properties, provides an experimental protocol for its enantioselective synthesis, and discusses the broader biological significance of the 2-arylpyrrolidine scaffold.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine and its Hydrochloride Salt

| Property | Value | Source |

| CAS Number | 1228560-90-4 | (R)-enantiomer hydrochloride |

| Molecular Formula | C₁₀H₁₃Cl₂N | Hydrochloride Salt |

| Molecular Weight | 218.12 g/mol | Hydrochloride Salt[1][2] |

| Molecular Formula (Free Base) | C₁₀H₁₂ClN | (R)-enantiomer free base |

| Molecular Weight (Free Base) | 181.66 g/mol | (R)-enantiomer free base[3] |

| Appearance | Not Specified | |

| Solubility | Not Specified | |

| Melting Point | Not Specified | |

| Boiling Point | Not Specified | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Table 2: Computed Properties for 2-(4-Chlorophenyl)pyrrolidine (Racemic Free Base)

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 181.0658271 Da | PubChem[4] |

| Monoisotopic Mass | 181.0658271 Da | PubChem[4] |

| Topological Polar Surface Area | 12 Ų | PubChem[4] |

| Heavy Atom Count | 12 | PubChem |

Experimental Protocols

The enantioselective synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine has been achieved with high yield and enantiomeric excess using a biocatalytic approach. The following protocol is adapted from the literature and describes the synthesis of the free base, which can then be converted to the hydrochloride salt.

Biocatalytic Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine

This method utilizes a transaminase (TA) enzyme to catalyze the asymmetric amination of a ketone precursor.

Materials:

-

4-chloro-4'-phenylacetophenone (ketone precursor)

-

Transaminase (TA) enzyme (e.g., ATA-117-Rd11)

-

Isopropylamine (IPA)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (KPi buffer)

-

Dimethyl sulfoxide (DMSO)

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the 4-chloro-4'-phenylacetophenone substrate (50 mM), the selected transaminase (10 mg/mL), PLP (1 mM), and IPA (1 M) in a mixture of KPi buffer (100 mM, pH 8) and DMSO (20% v/v).

-

Incubation: The reaction mixture is incubated at 37°C with agitation (e.g., 700 rpm) for 48 hours.

-

Work-up and Extraction: After the reaction is complete, the mixture is basified with NaOH. The product, (R)-2-(4-Chlorophenyl)pyrrolidine, is then extracted with MTBE.

-

Purification: The combined organic layers are dried and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography.

-

Formation of Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate, (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, is collected by filtration and dried.

This biocatalytic method has been reported to produce (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale with an 84% isolated yield and an enantiomeric excess of >99.5%.

Biological and Pharmacological Context

While specific biological activities for (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride have not been extensively reported in the public domain, the 2-arylpyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrrolidine derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.

The pyrrolidine ring's prevalence in drug design can be attributed to several factors:

-

Structural Mimicry: As a core component of the amino acid proline, it can be incorporated into peptidomimetics to interact with biological targets.

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, and the scaffold can enhance the aqueous solubility of a molecule.

-

Stereochemistry: The chiral centers on the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, which is crucial for selective interactions with biological macromolecules.

Derivatives of 2-arylpyrrolidine have been investigated for their potential in treating a variety of conditions, including neurological disorders such as depression and anxiety. The 4-chlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds and is known to influence properties such as metabolic stability and target binding affinity. For instance, compounds containing a 4-chlorophenyl group have shown activity as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV.

The development of enantioselective synthetic methods for compounds like (R)-2-(4-Chlorophenyl)pyrrolidine is of high importance, as different enantiomers of a chiral drug can have significantly different pharmacological activities and safety profiles.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the enantioselective synthesis and subsequent salt formation of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride.

Caption: General workflow for the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride.

Logical Relationship of Pyrrolidine Scaffolds in Drug Discovery

This diagram illustrates the central role of the pyrrolidine scaffold in the development of various therapeutic agents.

Caption: The role of the pyrrolidine scaffold in drug discovery.

Safety and Handling

Based on the GHS information for the racemic free base, 2-(4-Chlorophenyl)pyrrolidine, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound and its hydrochloride salt. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. (2S)-2-(4-CHLOROPHENYL)PYRROLIDINE HCL | 1228560-89-1 [chemicalbook.com]

- 2. 1228560-90-4|(R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (R)-2-(4-CHLOROPHENYL)PYRROLIDINE | 1217831-54-3 [chemicalbook.com]

- 4. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of (S)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic precursors and methodologies for the stereoselective synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, a key chiral building block in medicinal chemistry. The document outlines two prominent and efficient synthetic strategies: a biocatalytic approach utilizing transaminases and a diastereoselective synthesis involving the reductive cyclization of a chiral sulfinylimine.

Introduction

(S)-2-(4-Chlorophenyl)pyrrolidine is a valuable chiral amine scaffold found in numerous pharmacologically active compounds. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide focuses on the precursors and detailed experimental pathways to access the desired (S)-enantiomer with high purity and yield.

Core Synthetic Pathways and Precursors

Two principal retrosynthetic pathways have been identified as highly effective for the synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine. These pathways start from distinct precursors, offering flexibility in starting material selection and synthetic strategy.

Pathway 1: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization

This modern and green chemistry approach utilizes a transaminase (TA) enzyme to asymmetrically synthesize the target pyrrolidine from a prochiral ω-chloroketone precursor. The choice of transaminase dictates the stereochemical outcome, allowing for the selective production of either the (R) or (S) enantiomer.[1][2][3][4]

Key Precursor: 4-Chloro-1-(4-chlorophenyl)butan-1-one

The primary precursor for this route is the commercially available 4-chloro-1-(4-chlorophenyl)butan-1-one.

Table 1: Physical and Chemical Properties of 4-Chloro-1-(4-chlorophenyl)butan-1-one

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂O |

| Molecular Weight | 217.09 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| CAS Number | 350-99-2 |

Experimental Protocol: Asymmetric Amination and Cyclization

The following protocol is adapted from established procedures for the synthesis of 2-arylpyrrolidines using transaminases.[1][2][4]

1. Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Add the (S)-selective transaminase enzyme (e.g., ATA-117 or a similar commercially available (S)-selective transaminase) to a final concentration of 10 mg/mL.

-

Add pyridoxal 5'-phosphate (PLP) as a cofactor to a final concentration of 1 mM.

-

Add an amine donor, such as isopropylamine (IPA), in large excess (e.g., 1 M).

-

Add dimethyl sulfoxide (DMSO) as a co-solvent (e.g., 20% v/v) to improve substrate solubility.

2. Substrate Addition and Reaction:

-

Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C) with vigorous stirring (e.g., 700 rpm) for 48 hours.

3. In-situ Cyclization:

-

After the amination reaction is complete, induce cyclization by adding a strong base, such as a 10 M sodium hydroxide solution, and continue stirring for an additional 1-3 hours.

4. Work-up and Isolation:

-

Acidify the reaction mixture with an appropriate acid (e.g., HCl) and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (S)-2-(4-Chlorophenyl)pyrrolidine can be further purified by chromatography.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble with dry HCl gas or add a solution of HCl in an organic solvent until precipitation is complete. Filter and dry the resulting solid.

Table 2: Quantitative Data for the Transaminase-Catalyzed Synthesis

| Parameter | Value | Reference |

| Substrate | 4-Chloro-1-(4-chlorophenyl)butan-1-one | [1][2] |

| Enzyme | (S)-selective Transaminase | [2] |

| Typical Yield | 10-90% (analytical) | [1] |

| Enantiomeric Excess (ee) | ≥95% | [1] |

| Reaction Time | 48 hours | [1] |

| Temperature | 37 °C | [1] |

digraph "transaminase_workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];sub [label="4-Chloro-1-(4-chlorophenyl)butan-1-one"]; reagents [label="S-Transaminase, PLP, IPA, Buffer, DMSO", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reaction [label="Asymmetric Amination\n(37°C, 48h)"]; intermediate [label="Intermediate Amine\n(not isolated)"]; cyclization [label="Base-mediated\nCyclization (NaOH)"]; product_base [label="(S)-2-(4-Chlorophenyl)pyrrolidine"]; hcl_salt [label="HCl Treatment"]; final_product [label="(S)-2-(4-Chlorophenyl)pyrrolidine\nHydrochloride", fillcolor="#FBBC05"];

sub -> reaction; reagents -> reaction; reaction -> intermediate; intermediate -> cyclization; cyclization -> product_base; product_base -> hcl_salt; hcl_salt -> final_product; }

Pathway 2: Asymmetric Synthesis via Reductive Cyclization of N-tert-Butanesulfinyl Imine

This diastereoselective approach relies on the use of a chiral auxiliary, (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a reduction and subsequent cyclization. This method provides high enantiomeric purity and is a well-established strategy for the synthesis of chiral amines.

Key Precursor: (S,E)-N-(4-chloro-1-(4-chlorophenyl)butylidene)-2-methylpropane-2-sulfinamide

This chiral N-sulfinylimine is prepared from the same ω-chloroketone used in the biocatalytic route.

Experimental Protocol

Step 1: Synthesis of the N-tert-Butanesulfinyl Imine [5][6][7]

-

To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.1 eq) in an anhydrous solvent such as THF, add a Lewis acid catalyst and dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

-

Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and quench by adding it to a saturated aqueous solution of NaHCO₃ with vigorous stirring.

-

Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction and Cyclization

-

Dissolve the crude N-tert-butanesulfinyl imine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of reducing agent can influence the diastereoselectivity.[8][9]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The reduction of the imine is followed by spontaneous or base-promoted intramolecular cyclization, displacing the chloride to form the N-sulfinyl protected pyrrolidine.

-

Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude protected pyrrolidine.

Step 3: Deprotection to (S)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride

-

Dissolve the crude N-sulfinyl pyrrolidine in a suitable solvent like methanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or ethereal HCl) and stir at room temperature for 1-2 hours.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Table 3: Quantitative Data for the N-tert-Butanesulfinyl Imine Route

| Step | Reagents | Typical Yield | Diastereomeric Ratio (dr) | Reference |

| Imine Formation | Ti(OEt)₄, THF, reflux | 77-91% | N/A | [7] |

| Reductive Cyclization | NaBH₄, THF, -78 °C to rt | High | >90:10 | [10] |

| Deprotection | HCl in dioxane or ether | Quantitative | N/A |

digraph "sulfinyl_imine_workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];ketone [label="4-Chloro-1-(4-chlorophenyl)butan-1-one"]; sulfinamide [label="(S)-tert-Butanesulfinamide"]; imine_formation [label="Imine Formation\n(Ti(OEt)4, Reflux)"]; sulfinyl_imine [label="(S,E)-N-(4-chloro-1-(4-chlorophenyl)butylidene)-2-methylpropane-2-sulfinamide"]; reduction [label="Diastereoselective Reduction\n& Cyclization (NaBH4, -78°C)"]; protected_pyrrolidine [label="N-Sulfinyl Protected Pyrrolidine"]; deprotection [label="Acidic Deprotection (HCl)"]; final_product [label="(S)-2-(4-Chlorophenyl)pyrrolidine\nHydrochloride", fillcolor="#FBBC05"];

ketone -> imine_formation; sulfinamide -> imine_formation; imine_formation -> sulfinyl_imine; sulfinyl_imine -> reduction; reduction -> protected_pyrrolidine; protected_pyrrolidine -> deprotection; deprotection -> final_product; }

Comparison of Synthetic Routes

| Feature | Biocatalytic Route | N-tert-Butanesulfinyl Imine Route |

| Stereocontrol | Enzyme selectivity | Chiral auxiliary |

| Reagents | Aqueous buffer, enzyme, simple amine donor | Anhydrous solvents, organometallic reagents |

| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Anhydrous, often cryogenic temperatures |

| Environmental Impact | Generally lower ("Green Chemistry") | Higher (solvent and reagent waste) |

| Scalability | Can be challenging due to enzyme cost/stability | Well-established for industrial scale-up |

| Key Precursor | 4-Chloro-1-(4-chlorophenyl)butan-1-one | 4-Chloro-1-(4-chlorophenyl)butan-1-one |

Conclusion

The synthesis of enantiomerically pure (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride can be effectively achieved through at least two robust synthetic pathways. The choice between the biocatalytic and the chiral auxiliary-based method will depend on factors such as the desired scale of production, cost considerations, available equipment, and environmental impact targets. Both routes start from the common precursor 4-chloro-1-(4-chlorophenyl)butan-1-one and offer excellent stereocontrol, providing access to this important chiral building block for drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 8. Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines [organic-chemistry.org]

- 9. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 10. lib.ysu.am [lib.ysu.am]

An In-depth Technical Guide to 2-(4-Chlorophenyl)pyrrolidine: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Chlorophenyl)pyrrolidine, comparing its free base form to its hydrochloride salt. The pyrrolidine scaffold is a crucial building block in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The choice between the free base and a salt form, such as the hydrochloride, is a critical decision in the drug development process, significantly impacting a compound's physicochemical properties, stability, and bioavailability. This document details the synthesis, analytical methodologies, and a comparative overview of the key characteristics of both forms to aid researchers in making informed decisions for their drug discovery and development endeavors.

Introduction

The 2-aryl-pyrrolidine motif is a privileged structure in modern drug discovery, present in numerous biologically active compounds. The substituent at the 2-position of the pyrrolidine ring plays a significant role in the molecule's interaction with biological targets. The 4-chlorophenyl substituent, in particular, is often utilized to enhance binding affinity and modulate pharmacokinetic properties.

The conversion of a free base, which is often lipophilic and may have limited aqueous solubility, into a salt is a common strategy to improve its pharmaceutical properties. The hydrochloride salt is one of the most frequently used salt forms in the pharmaceutical industry due to its ability to enhance aqueous solubility, dissolution rate, and stability. This guide will provide a detailed comparison of the free base and hydrochloride salt of 2-(4-Chlorophenyl)pyrrolidine.

Physicochemical Properties: A Comparative Analysis

The selection of a drug candidate's form is heavily influenced by its physicochemical properties. The hydrochloride salt of 2-(4-Chlorophenyl)pyrrolidine is generally expected to exhibit superior properties for pharmaceutical development compared to its free base.

Table 1: Comparative Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine Free Base and Hydrochloride Salt

| Property | 2-(4-Chlorophenyl)pyrrolidine Free Base | 2-(4-Chlorophenyl)pyrrolidine Hydrochloride Salt | Rationale for Difference |

| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N | Addition of one molecule of hydrogen chloride. |

| Molecular Weight | 181.66 g/mol [1] | 218.12 g/mol | Increased mass due to the addition of HCl. |

| Appearance | Likely an oil or low-melting solid | Crystalline solid | Salt formation typically leads to a more ordered crystalline structure. |

| Aqueous Solubility | Low | High | The ionic character of the hydrochloride salt enhances its interaction with polar water molecules, leading to increased solubility.[2] |

| Lipophilicity (LogP) | Higher | Lower | The increased polarity of the salt form reduces its partitioning into nonpolar solvents. |

| Melting Point | Lower | Higher | The ionic lattice of the salt requires more energy to break apart compared to the intermolecular forces of the free base. |

| Chemical Stability | More susceptible to degradation | Generally more stable | Protonation of the pyrrolidine nitrogen in the salt form reduces its nucleophilicity and susceptibility to oxidative and other degradation pathways. |

| Hygroscopicity | Lower | Potentially higher | Hydrochloride salts can be more hygroscopic, although this is compound-specific. |

Synthesis and Manufacturing

The synthesis of 2-(4-Chlorophenyl)pyrrolidine and its subsequent conversion to the hydrochloride salt are critical processes in its development.

Synthesis of 2-(4-Chlorophenyl)pyrrolidine (Free Base)

Several synthetic routes to 2-aryl-pyrrolidines have been reported in the literature. A common approach involves the cyclization of a suitable precursor. One potential synthetic pathway is outlined below.

Workflow for the Synthesis of 2-(4-Chlorophenyl)pyrrolidine:

Figure 1: A potential synthetic workflow for 2-(4-Chlorophenyl)pyrrolidine.

Experimental Protocol (General Procedure):

-

Imine Formation: 4-Chlorobenzaldehyde is reacted with 3-chloropropylamine in a suitable solvent, such as toluene or methanol, often with a dehydrating agent like magnesium sulfate or a Dean-Stark apparatus to remove water and drive the reaction to completion.

-

Cyclization: The resulting imine can undergo intramolecular cyclization to form the pyrrolidine ring. This step may be facilitated by a base to deprotonate the carbon alpha to the imine, followed by nucleophilic attack on the carbon bearing the chlorine atom.

-

Work-up and Purification: The reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield the 2-(4-Chlorophenyl)pyrrolidine free base.

Synthesis of this compound

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Workflow for the Synthesis of the Hydrochloride Salt:

Figure 2: Workflow for the conversion of the free base to the hydrochloride salt.

Experimental Protocol:

-

Dissolution: The purified 2-(4-Chlorophenyl)pyrrolidine free base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

-

Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of the cold solvent to remove any unreacted starting material and then dried under vacuum to yield the pure this compound.

Analytical Methodologies

Robust analytical methods are essential for the characterization and quality control of both the free base and the hydrochloride salt.

Table 2: Key Analytical Techniques and Their Applications

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and stability-indicating assays. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for method development.[3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of both the free base and the hydrochloride salt. ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. The hydrochloride salt will show a characteristic broad N-H stretch from the ammonium salt.[5] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of the molecular formula. |

| Elemental Analysis | Confirmation of the elemental composition of the synthesized compounds. |

| Powder X-Ray Diffraction (PXRD) | Characterization of the crystalline form of the hydrochloride salt. |

| Differential Scanning Calorimetry (DSC) | Determination of the melting point and assessment of thermal stability. |

Workflow for Analytical Characterization:

Figure 3: A typical workflow for the analytical characterization of the synthesized compounds.

Biological Activity and Potential Signaling Pathways

While specific data on the biological activity and signaling pathways of 2-(4-Chlorophenyl)pyrrolidine is not extensively available in the public domain, the 2-aryl-pyrrolidine scaffold is a well-established pharmacophore in a variety of CNS-active compounds. Derivatives of this class have shown affinity for a range of receptors and transporters.

Potential Biological Targets and Signaling Pathways:

Based on the broader class of 2-aryl-pyrrolidine and related compounds, potential biological targets could include:

-

Dopamine Transporter (DAT): Many 2-substituted pyrrolidine derivatives exhibit affinity for DAT, acting as reuptake inhibitors. This can lead to increased synaptic dopamine levels and potential stimulant or antidepressant effects.

-

Serotonin Transporter (SERT): Affinity for SERT is also common, leading to serotonin reuptake inhibition and potential antidepressant or anxiolytic effects.

-

Norepinephrine Transporter (NET): Inhibition of NET can also contribute to the overall pharmacological profile.

-

Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of neurological functions, and some aryl-pyrrolidine derivatives have shown affinity for them.

-

NMDA Receptors: Some related compounds have been investigated as antagonists at the NMDA receptor, which could be relevant for neuroprotective or antidepressant activities.

Logical Relationship of Target Engagement to Potential Therapeutic Effect:

Figure 4: A hypothesized relationship between target engagement and potential therapeutic outcomes for 2-(4-Chlorophenyl)pyrrolidine.

Discussion and Conclusion

The choice between the free base and the hydrochloride salt of 2-(4-Chlorophenyl)pyrrolidine has significant implications for its development as a research tool or a potential therapeutic agent.

-

2-(4-Chlorophenyl)pyrrolidine Free Base: This form is essential as the synthetic precursor to the salt and may be preferred for certain in vitro assays where solubility in organic solvents is required. However, its likely lower aqueous solubility and potentially lower stability make it less ideal for in vivo studies and formulation development.

-

This compound: The hydrochloride salt is the preferred form for most pharmaceutical applications. Its enhanced aqueous solubility facilitates formulation in aqueous vehicles for in vivo administration and is expected to lead to improved oral bioavailability.[2] The increased stability of the salt form also contributes to a longer shelf-life and more reliable dosing.

References

- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 5. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aryl-Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-pyrrolidine scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and chiral catalysts.[1][2] Its unique three-dimensional structure, conferred by the non-planar, saturated pyrrolidine ring, allows for precise spatial orientation of the aryl substituent, making it a valuable component for designing molecules that interact with biological targets.[3] This guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-aryl-pyrrolidines, supported by experimental data and protocols.

Physical Properties

The physical properties of 2-aryl-pyrrolidines are highly dependent on the nature of the aryl group and other substituents on the pyrrolidine ring. Compared to the parent pyrrolidine, the introduction of an aryl group at the C2 position generally increases the molecular weight, melting point, and boiling point, while decreasing solubility in polar solvents like water.[4][5]

| Property | Pyrrolidine (Parent Compound) | General 2-Aryl-Pyrrolidine | Data Source(s) |

| Appearance | Clear, colorless liquid | Typically white to off-white solids or viscous oils | [4] |

| Melting Point | -63 °C | Highly variable, generally > 25 °C | [4] |

| Boiling Point | 87 °C | Significantly higher than pyrrolidine, often requires vacuum distillation | [4] |

| Density | 0.866 g/cm³ | Generally > 1.0 g/cm³ | [4] |

| pKa (of conjugate acid) | 11.27 | Influenced by aryl substituents; electron-withdrawing groups decrease basicity | [3][4] |

| Solubility in Water | Miscible | Low to insoluble, dependent on substituents | [4][5] |

Chemical Properties and Reactivity

The chemistry of 2-aryl-pyrrolidines is dominated by the secondary amine of the pyrrolidine ring, which imparts basic and nucleophilic character.[3] The aryl group's electronic properties can modulate the reactivity of the pyrrolidine ring. The scaffold is found in numerous bioactive compounds, including alkaloids and synthetic drugs.[2]

Key Reactive Sites:

-

Pyrrolidine Nitrogen: Acts as a base and a nucleophile, readily undergoing N-alkylation, N-acylation, and N-arylation reactions.

-

Aryl Ring: Can undergo electrophilic aromatic substitution, with the position of substitution directed by existing substituents.

-

Pyrrolidine Ring Carbons: Can be functionalized, though this often requires more complex synthetic strategies.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of 2-aryl-pyrrolidines. The following table summarizes the typical spectral characteristics.

| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm | Pattern depends on substitution. |

| C2-Proton (Ar-CH-N) | δ 4.0 - 5.0 ppm | Typically a multiplet, coupling with adjacent C3 protons. | |

| N-H Proton | δ 1.5 - 4.0 ppm (variable) | Often a broad singlet; can exchange with D₂O. | |

| Pyrrolidine Protons (CH₂) | δ 1.5 - 3.5 ppm | Complex multiplets due to diastereotopicity.[6] | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm | Quaternary carbon attached to pyrrolidine is often deshielded. |

| C2-Carbon (Ar-C-N) | δ 60 - 70 ppm | ||

| Pyrrolidine Carbons (C3, C4, C5) | δ 25 - 55 ppm | ||

| Infrared (IR) | N-H Stretch | 3300 - 3500 cm⁻¹ | Broad peak characteristic of a secondary amine.[7] |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | ||

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | ||

| Aromatic C=C Bending | 1450 - 1600 cm⁻¹ | ||

| Mass Spec (MS) | Molecular Ion (M⁺) | Dependent on formula | The molecular ion peak is typically observed. Fragmentation often involves the loss of the aryl group or cleavage of the pyrrolidine ring.[7] |

Synthesis and Experimental Protocols

A variety of methods exist for the synthesis of 2-aryl-pyrrolidines.[8][9] A modern and efficient approach is the copper-catalyzed intermolecular carboamination of vinylarenes.[1]

This protocol is adapted from the general methodology for copper-catalyzed carboamination of vinylarenes.[1]

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 0.1 mmol), potassium N-(tert-butoxycarbonyl)-β-aminoethyltrifluoroborate (0.3 mmol), and dichloroiodobenzene (PhICl₂, 0.3 mmol).

-

Reactant Addition: Cap the vial with a septum and purge with nitrogen or argon. Add styrene (vinylarene, 0.2 mmol) and anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 95 °C. Stir the reaction mixture vigorously for 36 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-Boc-2-phenylpyrrolidine.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways

2-Aryl-pyrrolidines exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug development.[10][11] Their derivatives have been investigated as glycosidase inhibitors for diabetes treatment, antiarrhythmic agents, and selective ligands for imidazoline receptors for managing hypertension.[12][13][14]

Certain 2-aryl-pyrrolidine derivatives act as antagonists for the chemokine receptor CXCR4.[11] This receptor and its ligand, CXCL12, play a critical role in cancer metastasis. By blocking this interaction, these compounds can inhibit downstream signaling pathways responsible for cell migration, proliferation, and survival.[11]

Conclusion

The 2-aryl-pyrrolidine framework represents a cornerstone in modern medicinal chemistry and organic synthesis. Its versatile physical and chemical properties, combined with a diverse range of biological activities, ensure its continued relevance in the development of new therapeutics and catalysts. A thorough understanding of its characteristics, from spectroscopic signatures to synthetic accessibility and biological mechanisms, is crucial for professionals working to harness the potential of this important molecular scaffold.

References

- 1. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 2-aryliminopyrrolidines as selective ligands for I1 imidazoline receptors: discovery of new sympatho-inhibitory hypotensive agents with potential beneficial effects in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)pyrrolidine Hydrochloride: A Technical Review of its Role as a CNS-Active Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical summary based on publicly available scientific literature and patent filings. The subject compound, 2-(4-Chlorophenyl)pyrrolidine hydrochloride, is predominantly referenced as a chemical intermediate in the synthesis of more complex molecules. As such, there is a significant lack of direct research into its specific mechanism of action within the central nervous system (CNS). This guide, therefore, focuses on the established and potential pharmacological relevance of the 2-(4-chlorophenyl)pyrrolidine scaffold as inferred from the activities of its derivatives.

Introduction

The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a core structural component in a vast array of biologically active compounds, including numerous drugs targeting the central nervous system. Its stereochemical properties and synthetic versatility make it a privileged scaffold in medicinal chemistry. The incorporation of a 4-chlorophenyl substituent at the 2-position of the pyrrolidine ring creates a chemical entity, 2-(4-chlorophenyl)pyrrolidine, that serves as a key building block for a variety of pharmacologically active agents. This document will explore the known and extrapolated CNS-related activities of derivatives of this scaffold, in the absence of direct data on the hydrochloride salt itself.

The 2-(4-Chlorophenyl)pyrrolidine Scaffold in CNS Drug Discovery

While direct pharmacological data for this compound is not available in the public domain, its structural motif is present in compounds that have been investigated for a range of CNS activities. The presence of the chlorophenyl group often contributes to the binding affinity of these larger molecules to their respective biological targets.

Antidepressant and Anxiolytic Potential

Derivatives of 2-(4-chlorophenyl)pyrrolidine have been synthesized and evaluated for antidepressant-like and anxiolytic properties. For instance, more complex molecules incorporating this scaffold have shown affinity for serotonin receptors, such as 5-HT1A and 5-HT2, which are key targets in the treatment of depression and anxiety disorders.[1] Studies on related phenylpiperazine pyrrolidin-2-one derivatives have demonstrated significant antidepressant-like effects in preclinical models.[1][2] Furthermore, other pyrrolidine derivatives have been explored for their potential as anxiolytic agents, suggesting that the core structure may be amenable to the development of compounds with this therapeutic profile.[3][4]

Antipsychotic and Neuroleptic Activity

The 2-substituted pyrrolidine moiety is a component of several compounds investigated as potential neuroleptic agents. Research into N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, for example, has shown that these molecules can exhibit potent antidopaminergic activity, a hallmark of many antipsychotic drugs.[5] This activity is often mediated through the blockade of dopamine D2 receptors. Although these are more complex structures, the pyrrolidine ring plays a crucial role in their overall conformation and receptor interaction.

Other CNS-Related Activities

The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into molecules with other CNS-related activities. For example, derivatives have been investigated for anticonvulsant properties.[6] The core structure is also found in synthetic cathinones, which are known to act as CNS stimulants by affecting monoamine neurotransmitter systems.[7]

Inferred Signaling Pathways and Mechanisms

Based on the activities of its derivatives, it can be hypothesized that molecules derived from 2-(4-chlorophenyl)pyrrolidine may interact with several key CNS signaling pathways. A generalized, hypothetical workflow for the initial screening of such a compound is presented below.

A potential, though unconfirmed, mechanism of action for a CNS-active derivative of 2-(4-chlorophenyl)pyrrolidine could involve modulation of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The following diagram illustrates a generalized GPCR signaling cascade.

Synthesis and Use as a Chemical Intermediate

This compound is primarily available commercially as a chemical intermediate. It serves as a starting material for the synthesis of more complex molecules, where the pyrrolidine and chlorophenyl moieties are incorporated into a larger scaffold. Patents describe its use in the creation of a variety of compounds, including those with potential therapeutic applications.[8][9][10] The synthesis of derivatives often involves N-alkylation or N-acylation of the pyrrolidine nitrogen to append larger, more complex functional groups.

The general relationship between the starting material and the final active pharmaceutical ingredient (API) is depicted below.

Conclusion

References

- 1. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Search for new potential anticonvulsants with anxiolytic and antidepressant properties among derivatives of 4,4-diphenylpyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 9. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Structure-Activity Relationship of Chlorophenyl Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenyl pyrrolidine derivatives, focusing on their anticonvulsant and antibacterial properties. The pyrrolidine scaffold is a key pharmacophore in numerous biologically active compounds, and the incorporation of a chlorophenyl moiety has been shown to significantly influence their therapeutic potential.[1][2][3][4] This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Anticonvulsant Activity of 3-(Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[2] The position of the chlorine atom on the phenyl ring and the nature of the substituent on the terminal acetamide group have been found to be critical for activity.

Quantitative Structure-Activity Relationship Data

The anticonvulsant activity of these derivatives was primarily assessed using the maximal electroshock (MES) and the 6 Hz seizure tests in mice.[2] The effective dose (ED₅₀) values, which represent the dose required to protect 50% of the animals from seizures, are summarized in the table below.

| Compound ID | Phenyl Substitution | R (Amide Substituent) | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |

| 5 | 2-Cl | 4-phenylpiperazin-1-yl | >100 | 115.6 |

| 6 | 2-Cl | 4-(4-fluorophenyl)piperazin-1-yl | 68.3 | 28.2 |

| 7 | 2-Cl | 4-(4-chlorophenyl)piperazin-1-yl | >100 | 98.7 |

| 10 | 2-Cl | 4-(2-methoxyphenyl)piperazin-1-yl | >100 | 121.3 |

| 13 | 3-Cl | 4-phenylpiperazin-1-yl | >100 | >100 |

| 14 | 3-Cl | 4-(4-fluorophenyl)piperazin-1-yl | 85.2 | 76.4 |

| 15 | 3-Cl | 4-(4-chlorophenyl)piperazin-1-yl | >100 | 88.1 |

| 19 | 3-Cl | 4-(3-trifluoromethylphenyl)piperazin-1-yl | 92.1 | 45.3 |

| Valproic Acid | - | - | 252.7 | 130.6 |

SAR Insights:

-

Position of Chlorine: Derivatives with the chlorine atom at the 2-position of the phenyl ring generally exhibit better anticonvulsant activity in the 6 Hz test compared to those with the chlorine at the 3-position.[2]

-

Amide Substituent: The presence of a 4-substituted piperazine ring at the terminal end of the acetamide chain is a common feature of the more active compounds.

-

Influence of Fluorine: Introduction of a fluorine atom at the 4-position of the terminal phenylpiperazine ring (compound 6 and 14 ) significantly enhances anticonvulsant potency in both MES and 6 Hz tests. Compound 6 was identified as the most potent in this series.[2]

Proposed Mechanism of Anticonvulsant Action

The most active compound, 6 , is proposed to exert its anticonvulsant effects through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[5] This dual-action mechanism is a desirable trait for broad-spectrum anticonvulsant drugs.

Experimental Protocols

The synthesis of the target compounds is achieved through a multi-step process.[2]

Detailed Protocol:

-

Preparation of 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid: (R,S)-2-(2-Chlorophenyl)- or (R,S)-2-(3-chlorophenyl)-succinic acid is dissolved in water, and 2-aminoacetic acid is added. The mixture is heated to 180°C to facilitate cyclocondensation.[1] The crude product is then recrystallized from methanol.

-

Synthesis of final acetamides: The intermediate acid is coupled with the appropriate 4-arylpiperazine in the presence of carbonyldiimidazole (CDI) in dry N,N-dimethylformamide (DMF) at room temperature for 24 hours. The final products are purified by crystallization from 2-propanol.[2]

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.[6]

-

The test compound is administered to mice, typically via intraperitoneal (i.p.) injection.

-

After a set period (e.g., 30 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

-

The absence of the tonic hind limb extension phase is recorded as protection.[6]

6 Hz Seizure Test: This model is considered to represent therapy-resistant focal seizures.[7][8]

-

The test compound is administered to mice (i.p.).

-

After a defined time, a low-frequency, long-duration electrical stimulus (6 Hz, 32 mA for 3 s) is applied via corneal electrodes.[7]

-

Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is noted if the animal does not display this behavior.[8]

Antibacterial Activity of Chlorophenyl Pyrrolidine Derivatives

Chlorophenyl pyrrolidine derivatives, particularly N-phenylpyrrolamides, have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[9][10][11]

Quantitative Structure-Activity Relationship Data

While a comprehensive SAR table for a single series of chlorophenyl pyrrolidine derivatives as antibacterial agents is not available in the public domain, studies on related pyrrolamides provide valuable insights. The following table is a representative summary based on available data for N-phenylpyrrolamide DNA gyrase inhibitors, highlighting the impact of substitutions.

| Compound Class | R1 (Pyrrole) | R2 (Central Phenyl) | R3 (Terminal Heterocycle) | E. coli DNA Gyrase IC₅₀ (nM) | S. aureus MIC (µg/mL) |

| N-Phenylpyrrolamide A | 4,5-dibromo | Unsubstituted | Carboxylic acid | 450 | >64 |

| N-Phenylpyrrolamide B | 3,4-dichloro-5-methyl | Unsubstituted | Carboxylic acid | 280 | 32 |

| N-Phenylpyrrolamide C | 3,4-dichloro-5-methyl | Isopropoxy | Carboxylic acid | 47 | 16 |

| Compound 22e | Dichloro-methyl | Isopropoxy | Substituted pyridine | ~2-20 | 0.25 |

| Compound 23b | Dichloro-methyl | Isopropoxy | Substituted pyridine | ~2-20 | 4-32 (Gram-negative) |

SAR Insights:

-

Pyrrole Ring Substitution: Halogen substitution on the pyrrole ring is crucial for activity. Dichloro-methyl substitution appears to be more favorable than dibromo substitution.[9]

-

Central Phenyl Ring: The addition of an isopropoxy group to the central phenyl ring can significantly enhance inhibitory activity against DNA gyrase.[9]

-

Terminal Heterocycle: The nature of the terminal heterocycle plays a significant role in determining the antibacterial spectrum and potency. Replacing the carboxylic acid with substituted pyridines has led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[12]

Mechanism of Antibacterial Action: Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are type II topoisomerases that are vital for managing DNA topology during replication, transcription, and repair.[13][14] N-phenylpyrrolamides act as ATP-competitive inhibitors, binding to the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[9] This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death.[10]

Experimental Protocols

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[4][15]

-

Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the test compound.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Inhibition is quantified by the reduction in the amount of supercoiled DNA compared to a control without the inhibitor.

This assay assesses the ability of topoisomerase IV to unlink catenated DNA networks.[4][15]

-

Kinetoplast DNA (a network of interlocked DNA minicircles) is incubated with topoisomerase IV, ATP, and the test compound.

-

The reaction products are analyzed by agarose gel electrophoresis.

-

Inhibition is determined by the enzyme's reduced ability to release decatenated minicircles.

Conclusion

Chlorophenyl pyrrolidine derivatives represent a promising class of compounds with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the chemical structure can lead to significant changes in potency and selectivity for both anticonvulsant and antibacterial targets. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers and drug development professionals working to design and optimize novel therapeutics based on this versatile scaffold. Future work should focus on expanding the SAR for antibacterial activity with a dedicated series of chlorophenyl pyrrolidine derivatives and further elucidating the molecular interactions with their biological targets to guide rational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of topoisomerase IV and DNA gyrase in DNA unlinking during replication in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-(4-Chlorophenyl)pyrrolidine HCl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical. All personnel handling this compound should be adequately trained in laboratory safety procedures.

Introduction

2-(4-Chlorophenyl)pyrrolidine hydrochloride is a pyrrolidine derivative with potential applications in pharmaceutical research and drug development. Its structural similarity to other biologically active phenylpyrrolidines suggests it may exhibit activity within the central nervous system (CNS). This guide provides an in-depth overview of the safety, handling, and disposal of this compound, along with generalized experimental considerations based on the broader class of pyrrolidine derivatives.

Hazard Identification and Classification

2-(4-Chlorophenyl)pyrrolidine HCl is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2] |

Hazard Pictograms:

-

GHS07: Exclamation Mark

Safety and Handling Precautions

Strict adherence to safety protocols is essential when working with 2-(4-Chlorophenyl)pyrrolidine HCl.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in the table below.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected prior to use.[3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work in a well-ventilated area, preferably under a chemical fume hood.[1] |

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.[4]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Handle in accordance with good industrial hygiene and safety practice.[3]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[4]

-

Store in a cool place.

-

Incompatible with strong oxidizing agents.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Do not let product enter drains.[3]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[3][4]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols (Representative Examples)

Hypothetical Synthesis Workflow

A plausible synthetic route to 2-(4-Chlorophenyl)pyrrolidine could involve the reduction of a suitable precursor. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of 2-(4-Chlorophenyl)pyrrolidine HCl.

General Protocol for In Vitro Pharmacological Assay

To assess the potential biological activity of 2-(4-Chlorophenyl)pyrrolidine HCl, a variety of in vitro assays could be employed. Given the structural similarity to other CNS-active compounds, a receptor binding assay is a common starting point.

Caption: Workflow for a competitive radioligand binding assay.

Potential Signaling Pathways and Mechanism of Action

The specific mechanism of action for 2-(4-Chlorophenyl)pyrrolidine HCl has not been elucidated in publicly available literature. However, based on the pharmacology of related pyrrolidine derivatives, it is plausible that this compound could modulate neurotransmitter systems in the central nervous system. Many pyrrolidine-based compounds are known to interact with various receptors, including those for acetylcholine and glutamate. Racetams, a class of drugs with a pyrrolidone nucleus, are known to act as positive allosteric modulators of AMPA receptors.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, focusing on the modulation of a generic G-protein coupled receptor (GPCR), a common target for CNS-active drugs.

Caption: Potential GPCR signaling pathway for 2-(4-Chlorophenyl)pyrrolidine HCl.

Conclusion

2-(4-Chlorophenyl)pyrrolidine HCl is a chemical that requires careful handling due to its potential hazards. Adherence to strict safety protocols, including the use of appropriate personal protective equipment, is paramount. While specific experimental data for this compound is limited, this guide provides a foundation for its safe handling and outlines general approaches for its synthesis and pharmacological evaluation based on the broader class of phenylpyrrolidine derivatives. Further research is necessary to fully characterize the biological activity and mechanism of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Racetam - Wikipedia [en.wikipedia.org]

- 4. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data and Experimental Protocols for 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Chlorophenyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and outlines the typical experimental protocols used to obtain such data.

Spectroscopic Data Summary

The following tables summarize the available spectral data for 2-(4-Chlorophenyl)pyrrolidine. It is important to note that publicly available, detailed experimental spectra for this specific compound are limited. The data presented is compiled from available public resources and predicted spectral information.

Table 1: Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Major Fragments (m/z) | 152, 117, 70[1] |

Table 2: Predicted ¹H NMR Data

Predicted ¹H NMR data is based on computational models and analysis of similar structures. Experimental verification is required for confirmation.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic CH (ortho to Cl) |

| ~7.25 | Doublet | 2H | Aromatic CH (meta to Cl) |

| ~4.10 | Triplet | 1H | CH (pyrrolidine C2) |

| ~3.30 - 3.40 | Multiplet | 1H | CH₂ (pyrrolidine C5) |

| ~3.00 - 3.10 | Multiplet | 1H | CH₂ (pyrrolidine C5) |

| ~2.20 - 2.30 | Multiplet | 1H | NH |

| ~2.00 - 2.15 | Multiplet | 2H | CH₂ (pyrrolidine C3) |

| ~1.70 - 1.85 | Multiplet | 2H | CH₂ (pyrrolidine C4) |

Table 3: Predicted ¹³C NMR Data

Predicted ¹³C NMR data is based on computational models and analysis of similar structures. Experimental verification is required for confirmation.

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Aromatic C (quaternary, C-Cl) |

| ~132 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~63 | CH (pyrrolidine C2) |

| ~47 | CH₂ (pyrrolidine C5) |

| ~35 | CH₂ (pyrrolidine C3) |

| ~26 | CH₂ (pyrrolidine C4) |

Table 4: Infrared (IR) Spectroscopy Data

Characteristic IR absorption bands are predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H Stretch (secondary amine) |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch |

| ~1100 | Strong | C-N Stretch |

| ~820 | Strong | C-H Out-of-plane bend (para-substituted) |

| ~700 - 800 | Strong | C-Cl Stretch |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(4-Chlorophenyl)pyrrolidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 2-(4-Chlorophenyl)pyrrolidine in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), causing them to fragment.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

A detector records the abundance of each fragment.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight.

-

The fragmentation pattern provides structural information. For 2-(4-Chlorophenyl)pyrrolidine, common fragmentation pathways may involve the loss of the chlorophenyl group or fragmentation of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (for a solid sample):

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

The resulting IR spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables.

-

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectral data.

References

Commercial Sourcing and Methodologies for Chiral 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction